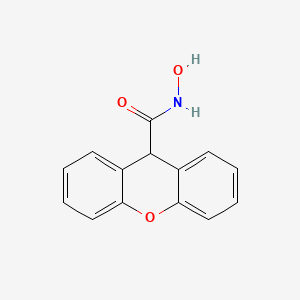

N-hydroxy-9H-xanthene-9-carboxamide

Description

Historical Context of Xanthene Derivatives in Academic Research

The history of xanthene chemistry dates back to 1871, when the German chemist Adolf von Baeyer first synthesized the fluorescent dye fluorescein (B123965). researchgate.netbiotium.combritannica.com This discovery marked the beginning of the xanthene dye class, which is known for brilliant hues ranging from greenish-yellow to purple and pink. researchgate.netijrpc.com Many of these dyes, including fluorescein, eosins, and rhodamines, are prepared through the condensation of phthalic anhydride (B1165640) derivatives with derivatives of resorcinol (B1680541) or 3-aminophenol. ijrpc.comwikipedia.org

Beyond their use as dyes and pigments, the versatile xanthene core has attracted significant interest from pharmaceutical and synthetic chemists. ijarsct.co.inijarsct.co.in Over the last few decades, research has demonstrated that xanthene derivatives possess a wide spectrum of biological activities. nih.gov These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ijrpc.comnih.gov The biological applications of xanthene derivatives are heavily influenced by the substituents at the 9-position of the xanthene nucleus, which affect their physical and chemical properties. ijarsct.co.inijarsct.co.innih.gov This has made the xanthene scaffold an attractive area of research for both academic and industrial scientists seeking to develop new therapeutic agents. nih.gov

Significance of the N-hydroxycarboxamide Moiety in Chemical Biology

The N-hydroxycarboxamide moiety, a key feature of N-hydroxy-9H-xanthene-9-carboxamide, is a functional group of considerable interest in chemical biology and medicinal chemistry. This group is characteristic of hydroxamic acids and related compounds like N-hydroxyureas. nih.govnih.gov

Historically, compounds containing this moiety have been recognized for a broad spectrum of biological activities. nih.gov A primary reason for their significance is their ability to act as potent inhibitors of various enzymes, particularly metalloenzymes. nih.gov For example, several hydroxamic acid derivatives are known to be effective histone deacetylase (HDAC) inhibitors, a class of drugs investigated for cancer therapy. nih.gov The N-hydroxyurea compound, hydroxyurea, is an established medication used in the treatment of sickle cell anemia and certain types of cancer. drugbank.comnih.gov It functions as an antimetabolite and an inhibitor of the enzyme ribonucleoside-diphosphate reductase. nih.gov The therapeutic potential of molecules containing the N-hydroxycarboxamide group extends to anti-inflammatory, antibacterial, and antiviral applications. nih.govmdpi.com

Despite concerns that N-O single bonds can be "structural alerts" in drug design, this is less of an issue when the nitrogen atom is part of a stable heterocyclic scaffold. nih.gov The proven efficacy of compounds like the FDA-approved drug Vorinostat (a hydroxamic acid) underscores the therapeutic value of the N-hydroxycarboxamide moiety. nih.gov

Overview of this compound as a Research Scaffold

This compound emerges as a promising research scaffold by integrating the tricyclic xanthene framework with the biologically active N-hydroxycarboxamide group. The foundational structure, 9H-xanthene, is a heterocyclic compound with the chemical formula C₁₃H₁₀O. ijrpc.com The synthesis of derivatives often involves the modification of the related xanthone (B1684191) structure or the use of xanthene-9-carboxylic acid as a precursor. nih.govsigmaaldrich.comchemicalbook.com

The strategic placement of the N-hydroxycarboxamide group at the 9-position of the xanthene core creates a molecule with potential for novel biological activities. Research into related xanthene derivatives has shown that modifications at this position are critical for determining the compound's pharmacological profile. ijarsct.co.innih.gov For instance, various amides derived from xanthene-9-carboxylic acid have been synthesized and evaluated for different biological effects, including as mGlu1 receptor enhancers and potential antitumor agents. nih.govnih.gov The combination of the rigid, structurally significant xanthene core and the potent enzyme-inhibiting N-hydroxycarboxamide functional group makes this compound a molecule of high interest for further investigation in medicinal chemistry and drug discovery.

Table of Key Xanthene Derivatives and Their Significance

Table of Compounds with N-hydroxycarboxamide or Related Moieties

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Xanthene |

| Fluorescein |

| Eosin |

| Rhodamine |

| Xanthone |

| Hydroxyurea |

| Vorinostat (Suberoylanilide hydroxamic acid) |

| Nocathiacin |

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(15-17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVQBMMAOHWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070670-52-8 | |

| Record name | N-hydroxy-9H-xanthene-9-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Hydroxy 9h Xanthene 9 Carboxamide

Direct Synthesis Routes to N-hydroxy-9H-xanthene-9-carboxamide

The direct synthesis of this compound primarily involves the formation of an amide bond between a suitable xanthene precursor and hydroxylamine (B1172632). This can be achieved through several established chemical methodologies.

Amide Bond Formation via Coupling Reagents

The formation of the N-hydroxycarboxamide moiety is a critical step in the synthesis of the title compound. This is typically achieved by coupling xanthene-9-carboxylic acid with hydroxylamine. To facilitate this reaction, a variety of coupling reagents are employed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by hydroxylamine. nih.gov

Commonly used coupling reagents in organic synthesis that are applicable to this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. nih.govpeptide.comuni-kiel.de Other effective coupling systems include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comresearchgate.netbachem.com The choice of reagent and reaction conditions can be crucial for achieving high yields and purity. nih.gov

The general reaction scheme involves the activation of xanthene-9-carboxylic acid by the coupling reagent to form a reactive intermediate, which is then reacted in situ with hydroxylamine to furnish this compound.

Precursor Chemistry: Derivatization of Xanthene-9-carboxylic Acid

The primary precursor for the synthesis of this compound is xanthene-9-carboxylic acid. researchgate.net The synthesis of this key intermediate can be accomplished through various methods. One common approach involves the carboxylation of xanthene. This can be achieved by treating xanthene with a strong base, such as sodium hydride or n-butyllithium, to form the corresponding anion, which is then quenched with carbon dioxide. google.com Another route involves the hydrolysis of xanthene-9-carbonitrile. chemicalbook.com

A patented method describes a preparation of xanthene-9-carboxylic acid with high purity by first reducing xanthone (B1684191) via a Huang-Minlon reduction to yield xanthene. google.com The xanthene is then treated with a strong base in anhydrous tetrahydrofuran, followed by the introduction of carbon dioxide gas at low temperatures (-78 to -40 °C) to form the salt of xanthene-9-carboxylic acid. google.com Subsequent neutralization with an acid in an alkaline aqueous solution yields the desired product. google.com This method is noted for being safe, environmentally friendly, and suitable for industrial production. google.com

Synthesis of Structurally Modified this compound Derivatives

The structural modification of this compound is a key strategy for modulating its biological activity. These modifications can be targeted at either the xanthene core or the N-hydroxycarboxamide group.

Substituent Effects on the Xanthene Core

The introduction of various substituents onto the xanthene scaffold can significantly influence the properties of the resulting derivatives. The electronic and steric nature of these substituents can affect reaction rates and yields during synthesis. For instance, electron-donating or electron-withdrawing groups on the aromatic rings of the xanthene core can alter the reactivity of the C9 position. researchgate.net

Structure-activity relationship studies on related xanthene derivatives have shown that the nature and position of substituents play a crucial role in their biological efficacy. For example, in a series of xanthene derivatives studied for α-amylase and α-glucosidase inhibition, the presence of a carboxylic acid group at the para position, a nitro group at the ortho position, or a methyl group at the meta position significantly enhanced their inhibitory activity. nih.gov Conversely, replacing a carboxylic acid group with a halogen was found to reduce inhibitory activity. nih.gov These findings highlight the importance of systematic variation of substituents on the xanthene core to optimize biological activity.

Table 1: Effect of Substituents on the Xanthene Core on Biological Activity

| Substituent Group | Position | Effect on Biological Activity |

| -COOH | para | Enhanced inhibition |

| -NO₂ | ortho | Enhanced inhibition |

| -CH₃ | meta | Enhanced inhibition |

| Halogen | - | Reduced inhibition |

This table is generated based on findings from a study on α-amylase and α-glucosidase inhibition by xanthene derivatives and may not be directly applicable to all biological targets. nih.gov

Modifications of the N-hydroxycarboxamide Group

Modifications of the N-hydroxycarboxamide group itself, while less commonly explored for this specific scaffold in the provided search results, represent a viable strategy for derivatization. In broader medicinal chemistry, esterification or etherification of the hydroxyl group of the hydroxamic acid can produce prodrugs with altered pharmacokinetic profiles. Furthermore, replacement of the hydroxylamine moiety with other nucleophiles during the coupling step with xanthene-9-carboxylic acid can lead to a diverse range of amide derivatives. For example, using substituted hydrazines could yield corresponding hydrazides, which have been synthesized from xanthene-9-carboxylic acid. researchgate.net

Green Chemistry Approaches in Xanthene Carboxamide Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of xanthene derivatives in general, several green chemistry approaches have been reported. These often involve the use of eco-friendly catalysts and solvents, as well as energy-efficient reaction conditions.

Mechanistic Investigations of Synthesis Reactions

Despite the presumed synthetic route, specific mechanistic studies for the formation of this compound have not been the subject of published research. Such an investigation would be crucial for understanding the reaction kinetics, identifying potential intermediates and transition states, and optimizing reaction conditions for improved yield and purity.

Hypothetically, a mechanistic study would likely explore one of the common pathways for amide bond formation, adapted for a hydroxylamine nucleophile.

Table 1: Plausible Mechanistic Pathways for the Synthesis of this compound

| Proposed Pathway | Description | Potential Intermediates | Key Areas for Investigation |

| Carbodiimide-Mediated Coupling | Activation of 9H-xanthene-9-carboxylic acid with a carbodiimide (B86325) reagent (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate. This intermediate would then be attacked by hydroxylamine. | O-acylisourea, N-acylurea (side product) | Rate-determining step, effect of additives (e.g., HOBt, NHS) on suppressing side reactions and racemization, solvent effects. |

| Acyl Halide Formation | Conversion of 9H-xanthene-9-carboxylic acid to its corresponding acyl chloride or fluoride (B91410) using a halogenating agent (e.g., thionyl chloride, oxalyl chloride). The acyl halide would then react with hydroxylamine. | 9H-xanthene-9-carbonyl chloride | Reaction kinetics of both the acyl halide formation and the subsequent amidation, stability of the acyl halide intermediate. |

| Active Ester Formation | Reaction of 9H-xanthene-9-carboxylic acid with an activating agent such as N-hydroxysuccinimide (NHS) in the presence of a coupling agent to form an active ester. This stable intermediate would then react with hydroxylamine. | NHS-ester of 9H-xanthene-9-carboxylic acid | Isolation and characterization of the active ester, kinetics of the final amidation step. |

Detailed research findings, including kinetic data, spectroscopic identification of intermediates, and computational modeling of the reaction coordinates, are essential for a comprehensive mechanistic understanding. However, at present, such data for the synthesis of this compound is not available in the reviewed literature. The development of such studies would be a valuable contribution to the field of medicinal and synthetic chemistry, given the potential biological importance of hydroxamate-containing compounds.

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis of N-hydroxy-9H-xanthene-9-carboxamide and its Derivatives

Spectroscopic methods are fundamental in the elucidation of the chemical structure of this compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their composition and architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of this compound and its derivatives. researchgate.net 1D NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their electronic environment based on chemical shifts (δ). Spin-spin coupling patterns further elucidate the connectivity of neighboring protons.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemicalbook.comrsc.org The chemical shift of each carbon signal indicates its functional group and hybridization state. For instance, in derivatives of xanthene-9-carboxylic acid, the carbonyl carbon of the amide or ester group typically appears at a distinct downfield chemical shift. sigmaaldrich.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing detailed connectivity within the molecule. columbia.edu

HSQC experiments correlate the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. columbia.edu

Table 1: Representative NMR Data for Xanthene Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Aromatic Protons | 7.0 - 8.0 | Complex multiplet patterns due to coupling. |

| Methine Proton (H-9) | ~5.0 | Singlet, characteristic of the proton at the 9-position. |

| Amide/Hydroxyl Protons | Variable | Broad signals, position dependent on solvent and concentration. |

| ¹³C NMR | ||

| Carbonyl Carbon (C=O) | 165 - 175 | Downfield shift characteristic of amide or carboxylic acid. |

| Aromatic Carbons | 115 - 155 | Multiple signals corresponding to the different carbon environments in the aromatic rings. |

| C-9 Carbon | ~50 | Signal for the sp³-hybridized carbon at the 9-position. |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used for analysis.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. researchgate.net This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. amazonaws.com For this compound (C₁₄H₁₁NO₃), the expected monoisotopic mass is approximately 241.0739 Da. uni.lu

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), involve inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and substructures, such as the xanthene core and the N-hydroxycarboxamide side chain.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. researchgate.netnist.govnist.gov The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the hydroxamic acid.

N-H stretching: A band in the region of 3100-3500 cm⁻¹ associated with the amide N-H bond.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ due to the carbonyl group of the amide.

C-O-C stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkage within the xanthene ring system.

Aromatic C-H and C=C stretching: Sharp peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, confirming the presence of the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Hydroxyl) | 3200 - 3600 | Broad |

| N-H (Amide) | 3100 - 3500 | Medium |

| C=O (Amide) | 1640 - 1680 | Strong |

| C-O-C (Ether) | 1000 - 1300 | Medium-Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | 3000 - 3100 | Sharp, Weak |

X-ray Crystallography of this compound and Related Analogues

In a related compound, methyl 9H-xanthene-9-carboxylate, X-ray diffraction analysis revealed that the xanthone (B1684191) unit is folded, with a significant dihedral angle between the two benzene (B151609) rings. nih.gov The ester substituent was found to adopt a trans staggered conformation. nih.gov Such detailed structural insights are invaluable for understanding the molecule's shape and how it might interact with biological targets. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov

Advanced Characterization Techniques (e.g., Predicted Collision Cross Section)

Advanced analytical techniques are emerging to provide further structural characterization. Ion mobility-mass spectrometry (IM-MS) is one such technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it tumbles and collides with a buffer gas. kcl.ac.uk

For this compound, predicted CCS values can be calculated using computational methods. uni.lu These predicted values can then be compared to experimental data if available, providing an additional layer of confidence in the structural assignment. The use of machine learning and quantum chemistry calculations is enhancing the accuracy of CCS prediction, making it a valuable tool in the identification of known and unknown compounds. nih.govresearchgate.net

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.08118 | 148.8 |

| [M+Na]⁺ | 264.06312 | 156.4 |

| [M-H]⁻ | 240.06662 | 153.7 |

| [M+NH₄]⁺ | 259.10772 | 166.1 |

| [M+K]⁺ | 280.03706 | 153.8 |

| [M+H-H₂O]⁺ | 224.07116 | 142.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu These predicted values serve as a reference for experimental verification and can aid in the identification of the compound in complex mixtures.

Computational and Theoretical Chemistry Studies of N Hydroxy 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like N-hydroxy-9H-xanthene-9-carboxamide. nih.gov These methods provide a detailed understanding of the molecule's properties at the atomic level.

Detailed research findings from DFT studies on related heterocyclic compounds reveal key electronic parameters that dictate molecular behavior. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally corresponds to higher reactivity and polarizability. nih.govbiomedres.us For instance, in a study of naproxen (B1676952) and its degradants, a smaller HOMO-LUMO gap was correlated with higher chemical reactivity. biomedres.us

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps use a color scale where red typically indicates regions of high electron density (negative potential), attractive to electrophiles, and blue signifies regions of low electron density (positive potential), attractive to nucleophiles. nih.gov This analysis is crucial for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov Studies on N-heterocyclic carbenes have successfully used the MEP at the carbene nucleus as a descriptor for the ligand's electron-donating power. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance | Typical Application |

| HOMO Energy | Indicates electron-donating capability. Higher energy suggests a better electron donor. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting capability. Lower energy suggests a better electron acceptor. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. A small gap implies high reactivity. biomedres.us | Assesses the molecule's stability and potential for chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, revealing sites for electrophilic and nucleophilic attack. nih.gov | Predicts non-covalent interactions and reaction sites. |

| Dipole Moment | Measures the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. This method evaluates various binding poses and scores them based on their binding affinity or energy. For example, in a search for inhibitors of human Carbonic Anhydrase IX (hCA IX), docking experiments were used to screen a database of compounds, identifying hits that formed good contacts with key amino acid residues in the active site, such as HIS94, HIS96, HIS119, and THR199. nih.gov

Following docking, molecular dynamics simulations are often employed to assess the stability and dynamics of the predicted ligand-receptor complex over time. MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. nih.gov These simulations can confirm the stability of the binding pose obtained from docking and provide insights into the conformational changes that may occur upon ligand binding. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) over the simulation period. nih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular features that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For derivatives of the xanthene scaffold, QSAR studies have been successfully applied to guide the design of new agents with enhanced activity. In one study focused on designing new hydroxy xanthone (B1684191) derivatives as anticancer agents, a multilinear regression (MLR) analysis yielded a QSAR model with strong predictive power. innovareacademics.in The statistical quality of the model was validated by several parameters, including a high correlation coefficient (R=0.885) and a significant F-statistic (Fcal/Ftab = 4.68), indicating a robust relationship between the structural descriptors and anticancer activity. innovareacademics.in

The resulting QSAR equation from this study was: LogIC₅₀ = –9.132 qC1 + 28.853 qC5 + 2.456 qC6 – 7.375 qC10 – 5.112 qC11 + 3.900 innovareacademics.in

This equation indicates that the net atomic charges (q) on specific carbon atoms (C1, C5, C6, C10, and C11) of the xanthone core are critical for the compound's inhibitory concentration (IC₅₀). innovareacademics.in Such models provide direct, actionable insights for chemists to modify the scaffold, for example, by adding substituents that alter the charge at these specific positions to improve potency.

Table 2: Statistical Parameters for a QSAR Model of Hydroxy Xanthone Anticancer Derivatives

| Statistical Parameter | Value | Significance |

| n (Number of Compounds) | 24 | The size of the dataset used to build the model. |

| R (Correlation Coefficient) | 0.885 | Measures the quality of the fit between predicted and experimental data. |

| r² (Coefficient of Determination) | 0.782 | Represents the proportion of variance in the biological activity explained by the model. |

| SEE (Standard Error of Estimate) | 0.235 | Measures the deviation of the predicted values from the experimental values. |

| PRESS (Predicted Residual Sum of Squares) | 0.999 | A measure of the model's predictive ability, determined through cross-validation. |

| F-statistic (Fcal/Ftab) | 4.68 | Indicates the statistical significance of the regression model. |

| Data sourced from a study on hydroxy xanthone derivatives. innovareacademics.in |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the this compound molecule, particularly the xanthene core and the carboxamide side chain, is crucial for its ability to adopt the correct three-dimensional shape to fit into a biological target's binding site.

The parent 9H-xanthene molecule is not planar. It exhibits a non-planar, butterfly-like geometry where the two benzene (B151609) rings are twisted. This geometry allows for an inversion motion between two equivalent, low-energy conformers. nih.gov This large-amplitude motion gives rise to a splitting in the ground vibrational state, and the energy barrier for this inversion has been determined to be approximately 45-49 cm⁻¹ through a combination of quantum chemical calculations and experimental spectroscopy. nih.gov This inherent flexibility in the core structure is a key feature of xanthene derivatives.

Furthermore, the rotation around the C-N amide bond in the carboxamide group is also a critical conformational feature. Studies on related amide-containing compounds have used DFT calculations and NMR spectroscopy to investigate the rotational barriers and the relative stability of different conformers (e.g., s-trans vs. s-cis). mdpi.com For example, in a study of 6-amino-5-carboxamidouracils, the rotational barrier for the amide C-N bond was calculated to be around 20.0 kcal·mol⁻¹, which was in good agreement with experimental NMR data. mdpi.com Understanding the energetic profile of these rotations helps to determine the most likely conformation of the molecule in solution and in a biological environment. The exploration of a molecule's potential energy surface can be achieved through various computational methods, including systematic grid searches or more efficient heuristic algorithms. nih.gov

Chemical Reactivity and Transformation Studies of N Hydroxy 9h Xanthene 9 Carboxamide

Oxidation and Reduction Pathways

The oxidation and reduction reactions of N-hydroxy-9H-xanthene-9-carboxamide are centered around the xanthene nucleus and the nitrogen-containing functional group. The xanthene moiety is susceptible to oxidation, particularly at the C9 position, which can lead to the formation of xanthone (B1684191) derivatives. While specific studies on the oxidation of this compound are not extensively documented, the general reactivity of the xanthene core suggests that it can undergo oxidative transformations. For instance, the photochemistry of a 9-dithianyl-pyronin derivative, a related xanthene compound, results in an oxidative transformation at the meso-position to yield a 3,6-diamino-9H-xanthen-9-one derivative. muni.cz The photodegradation efficiency of this derivative in methanol (B129727) is also noted to be dependent on the concentration of oxygen, which can act as both a triplet quencher and an oxidant. muni.cz

The N-hydroxycarboxamide group can also participate in redox reactions. The hydroxylamine (B1172632) part of the moiety can be oxidized to a nitroxide radical, which is a key intermediate in many of its biological and chemical activities. Conversely, the reduction of the N-hydroxycarboxamide can lead to the corresponding carboxamide.

Substitution Reactions at the Xanthene Scaffold and N-hydroxycarboxamide Moiety

The xanthene scaffold of this compound is amenable to various substitution reactions. The C9 position is particularly reactive and can be functionalized through different chemical strategies. While direct studies on this compound are limited, research on related xanthene derivatives provides insight into potential substitution pathways. For example, small molecule mGluR1 enhancers based on the lead compound (9H-xanthene-9-carbonyl)-carbamic acid butyl ester have been designed and synthesized, highlighting the modification of the C9 position. nih.gov

The N-hydroxycarboxamide moiety also presents opportunities for substitution reactions. The hydroxyl group can be acylated or alkylated, and the amide proton can be substituted. These modifications can significantly alter the compound's chemical and physical properties. For instance, derivatives such as N-(2-acetylphenyl)-9H-xanthene-9-carboxamide and N-(cyanomethyl)-9H-xanthene-9-carboxamide have been synthesized, demonstrating the feasibility of substitution at the amide nitrogen. nih.govnih.gov

Photochemical Transformations and Photo-induced Reactions (e.g., photo-CORM mechanisms)

Xanthene derivatives are well-known for their rich photochemistry, and this compound is expected to exhibit interesting photo-responsive behavior. A notable example in a related compound is the photo-activated release of carbon monoxide (CO) from 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, a fluorescein (B123965) analogue. amazonaws.com This process, known as a photo-CORM (photo-activated CO-releasing molecule) mechanism, is initiated by visible light irradiation. amazonaws.com The reaction proceeds through the extrusion of CO, and its progress can be monitored by changes in absorption and emission spectra. amazonaws.com

The study of a 9-dithianyl-pyronin derivative further illustrates the complex photochemical transformations that xanthene systems can undergo. muni.cz Irradiation of this compound leads to the formation of several intermediates and final products, including a xanthen-9-one derivative, formic acid, and carbon monoxide. muni.cz The reaction is believed to be initiated by a photoinduced electron transfer. muni.cz These findings suggest that this compound could also undergo photochemical transformations, potentially involving the N-hydroxycarboxamide moiety and leading to a variety of products.

Autoxidative Coupling Mechanisms involving Xanthene Systems

Autoxidative coupling reactions represent a class of transformations where an oxidant, often atmospheric oxygen, promotes the coupling of two substrates. While specific autoxidative coupling reactions involving this compound have not been detailed, studies on the broader class of xanthene derivatives indicate a propensity for such reactions. These reactions typically involve the generation of a radical at the C9 position of the xanthene, which then couples with another reactive species.

Reaction Kinetics and Thermodynamic Studies

Detailed experimental data on the reaction kinetics and thermodynamics of this compound are scarce in the current literature. However, computational methods provide some insight into its properties. The following table summarizes some predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C14H11NO3 | PubChem uni.lu |

| Molecular Weight | 241.24 g/mol | PubChem uni.lu |

| XLogP3 | 1.5 | PubChem uni.lu |

| Monoisotopic Mass | 241.0739 g/mol | PubChem uni.lu |

These predicted values offer a starting point for understanding the compound's behavior in various chemical environments. For instance, the XLogP3 value suggests a moderate lipophilicity. Further experimental studies are necessary to determine the kinetic parameters and thermodynamic profiles for the reactions discussed in the preceding sections.

Mechanistic Investigations of Biological Activities of N Hydroxy 9h Xanthene 9 Carboxamide and Analogues

Histone Deacetylase (HDAC) Inhibition Studies

The primary mechanism through which N-hydroxy-9H-xanthene-9-carboxamide is believed to exert its biological effects is via the inhibition of histone deacetylases. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.

Selectivity Profiling against HDAC Isoforms (e.g., Class IIa, HDAC7)

This compound has been identified as a selective inhibitor of class IIa HDACs. nih.gov This class of HDACs includes HDAC4, HDAC5, HDAC7, and HDAC9, which are known to play significant roles in cell development and differentiation.

Structurally, this compound is a diphenylmethylene hydroxamic acid. It can be considered a more rigid analogue of N-hydroxy-2,2-diphenylacetamide. This structural rigidity is thought to contribute to its enhanced selectivity. nih.govresearchgate.net Research has indicated a particular specificity of this compound for HDAC7, a member of the class IIa family. nih.govresearchgate.net

| Compound | Target Class | Specific Isoform | IC50 (µM) |

| This compound | Class IIa HDAC | HDAC7 | 0.05 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. Data sourced from multiple studies. researchgate.netethernet.edu.etresearchgate.net

This selectivity for class IIa HDACs, and specifically HDAC7, is a critical aspect of its potential therapeutic value, as it may offer a more targeted approach with fewer off-target effects compared to pan-HDAC inhibitors that inhibit a broader range of HDAC isoforms. nih.govscribd.com

Molecular Mechanisms of HDAC Enzyme-Inhibitor Interaction

The inhibitory activity of this compound is attributed to its hydroxamic acid group, which acts as a zinc-binding group (ZBG). This moiety chelates the zinc ion located in the active site of the HDAC enzyme, a critical component for its catalytic activity. googleapis.com The xanthene scaffold serves as a cap group that interacts with the surface of the enzyme, contributing to the binding affinity and selectivity. The linker region connects the cap group to the ZBG and fits into the enzyme's catalytic tunnel.

Molecular docking studies, while not specifically detailed for this compound in the available literature, are a common approach to visualize and understand these interactions at an atomic level. Such studies for analogous hydroxamic acid-based inhibitors have shown that the inhibitor mimics the substrate's acetylated lysine residue, with the hydroxamic acid coordinating the zinc ion and the cap group making specific interactions with amino acid residues at the rim of the active site. The rigidity of the xanthene structure in this compound likely enforces a specific conformation that is favorable for binding to the active site of class IIa HDACs, particularly HDAC7.

Epigenetic Modulation via HDAC Inhibition

By inhibiting HDACs, this compound leads to an increase in the acetylation of histones. This epigenetic modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The result is a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors. This accessibility allows for the expression of genes that were previously silenced. nih.gov

In the context of cancer, many tumor suppressor genes are epigenetically silenced. The inhibition of HDACs by compounds like this compound can lead to the re-expression of these genes, thereby restoring cellular mechanisms that control cell growth and proliferation. nih.gov

Exploration of Anticancer Mechanisms

The ability of this compound to inhibit HDACs translates into several downstream anticancer mechanisms. These include the modulation of key cellular signaling pathways and the induction of programmed cell death.

Modulatory Effects on Cellular Pathways (e.g., NF-κB, PI3K/Akt, MAPK)

HDAC inhibitors are known to influence a variety of signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. HDACs are known to interact with components of the NF-κB signaling cascade. Inhibition of HDACs can lead to the acetylation of NF-κB proteins, which can modulate their activity and potentially suppress the pro-survival signaling of this pathway in cancer cells. nih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. There is evidence of crosstalk between HDACs and the PI3K/Akt pathway. By inhibiting HDACs, compounds like this compound may indirectly influence the phosphorylation status and activity of key proteins in the PI3K/Akt pathway, thereby impeding tumor cell growth and survival. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transducing extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of the MAPK pathway is tightly controlled, and its dysregulation is a hallmark of cancer. HDAC inhibitors can affect the expression and activity of components within the MAPK pathway, potentially restoring normal cellular regulation and inhibiting cancer progression.

Induction of Cell Cycle Arrest and Apoptosis Pathways

A fundamental characteristic of cancer cells is their uncontrolled proliferation, which is a result of a dysregulated cell cycle. HDAC inhibitors, including by inference this compound, can interfere with this process.

By promoting the expression of cell cycle inhibitors such as p21, HDAC inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints. nih.gov This halt in the cell cycle prevents cancer cells from dividing and can provide an opportunity for DNA repair mechanisms to act or for the cell to enter apoptosis.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. HDAC inhibitors can promote apoptosis by increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2). nih.gov The reactivation of silenced tumor suppressor genes through HDAC inhibition can also trigger apoptotic pathways.

Investigation of Synergistic Effects with Other Modulators

The potential for synergistic interactions between xanthene derivatives and other therapeutic modulators represents a promising area of research. While specific studies focusing on this compound in combination therapies are not extensively documented, the principle of synergy is a well-established strategy in drug development. For instance, in oncology, combining agents that act on different pathways can lead to enhanced efficacy and potentially overcome drug resistance. The investigation into the synergistic effects of xanthene derivatives with other anticancer agents has been suggested as a valuable approach for designing more potent therapies. nih.gov This concept could be extrapolated to other therapeutic areas where xanthene carboxamides are active, such as neurodegenerative and metabolic diseases, warranting further investigation into their combinatorial potential.

AMP-Activated Protein Kinase (AMPK) Activation Mechanisms

Certain derivatives of 9H-xanthene-9-carboxylic acid have been identified as novel activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. AMPK activation is a key therapeutic target for metabolic disorders like type 2 diabetes. Studies have shown that specific xanthene analogues can induce the phosphorylation of AMPK in myotube cell lines at low micromolar concentrations.

The activation of AMPK by these xanthene derivatives occurs through the LKB1-dependent pathway. LKB1 is a master upstream kinase that phosphorylates and activates AMPK in response to an increase in the cellular AMP:ATP ratio. Research using knockdown of STK11 (the gene encoding LKB1) has demonstrated that the ability of these xanthene compounds to induce AMPK phosphorylation is dependent on the presence of LKB1. This indicates that the compounds likely act by influencing cellular energy status or by directly or indirectly modulating the LKB1-AMPK signaling axis, rather than bypassing this canonical activation pathway.

A primary downstream consequence of AMPK activation in muscle and adipose tissue is the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. This process facilitates the uptake of glucose from the bloodstream into the cells. Mechanistic studies have confirmed that treatment with AMPK-activating xanthene derivatives stimulates GLUT4 translocation in L6 myotubes. This effect is inhibited by the co-administration of a chemical AMPK inhibitor (Compound C), directly linking the xanthene-induced AMPK activation to increased glucose uptake. These findings underscore the potential of these compounds to improve glucose homeostasis.

Table 1: Effects of Xanthene Analogues on AMPK Activation and Glucose Uptake This table is interactive. You can sort and filter the data.

| Compound Class | Target Cell Line | Key Mechanistic Finding | Downstream Effect |

|---|---|---|---|

| 9H-xanthene-9-carboxylic acid amides | L6 Myotubes | LKB1-dependent AMPK phosphorylation | Stimulation of GLUT4 translocation |

| 9H-xanthene-9-carboxylic acid amides | L6 Myotubes | Increased glucose uptake | Improved glucose tolerance in vivo |

Anti-Amyloid Fibril Formation Mechanisms (e.g., Transthyretin Stabilization)

The formation of amyloid fibrils from misfolded proteins is the pathological hallmark of several diseases, including transthyretin (TTR) amyloidosis. The primary therapeutic strategy to combat this is the stabilization of the native, functional tetrameric state of TTR, which prevents its dissociation into amyloidogenic monomers. nih.govresearchgate.net

While direct studies on this compound are limited, the general mechanism for TTR stabilization by small molecules is well-understood. Inhibitors typically bind within the two thyroxine-binding pockets of the TTR tetramer. epfl.chnih.gov This binding event strengthens the interactions between the subunits, increasing the energy barrier for tetramer dissociation. nih.govepfl.ch Compounds with aromatic moieties, including fluorenyl structures that are structurally similar to the xanthene core, have shown significant efficacy as TTR stabilizers. nih.govplos.org These molecules establish key interactions within the binding site, effectively locking the tetramer in its native, non-pathogenic conformation. plos.org Given its structural features, the xanthene scaffold represents a plausible candidate for TTR stabilization, though specific mechanistic studies are required to confirm this potential.

Mechanistic Basis of Antiviral Activity (e.g., Hepatitis C Virus Replication Inhibition)

The Hepatitis C Virus (HCV) relies on a viral RNA-dependent RNA polymerase (RdRp), encoded by the non-structural protein 5B (NS5B), for the replication of its genome. This enzyme is a prime target for direct-acting antiviral agents. nih.gov Antiviral inhibitors of the HCV RdRp generally fall into two categories: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.gov

NNIs bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function. nih.gov Although direct evidence for this compound is not yet established, other natural products with different core structures, such as xanthohumol, have been shown to inhibit HCV replication in cell culture systems. nih.gov The proposed mechanism for novel antiviral compounds often involves the inhibition of key viral enzymes like the RdRp or proteases. nih.gov Therefore, a plausible hypothesis for the potential antiviral activity of xanthene derivatives against HCV would be the allosteric inhibition of the NS5B polymerase, preventing the initiation or elongation of the viral RNA strand. Further research is necessary to validate this proposed mechanism and determine the specific molecular interactions involved.

Investigation of Antimicrobial and Antioxidant Action Mechanisms

The structural framework of xanthene has been identified as a promising scaffold for the development of new therapeutic agents, with many derivatives exhibiting significant biological activity. mdpi.com

The antimicrobial properties of xanthene derivatives are believed to stem from several interconnected mechanisms. While direct studies on this compound are limited, research on related xanthene carboxamides and sulfonamides provides valuable insights.

One key mechanism is the inhibition of essential bacterial enzymes . For instance, certain sulfonamide derivatives of xanthene have shown broad-spectrum antibacterial activity by acting as competitive inhibitors of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria. mdpi.com This inhibition disrupts the production of a crucial component for bacterial growth and replication. mdpi.com

Another proposed mechanism involves the disruption of the bacterial cell membrane and biofilm formation . The tricyclic structure of xanthenes shares similarities with compounds known to interfere with bacterial resistance mechanisms, such as efflux pumps and quorum sensing, which are vital for biofilm integrity and virulence. mdpi.com

Furthermore, some xanthene derivatives have demonstrated the ability to interfere with bacterial DNA and protein synthesis, leading to bacteriostatic or bactericidal effects. The specific substitutions on the xanthene core play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.govtandfonline.com For example, a study on novel xanthene sulfonamide and carboxamide derivatives revealed that compounds 6c, 6f, 6m, and 8b displayed the most effective antimicrobial activity against a range of bacteria and fungi. nih.gov

Table 1: Antimicrobial Activity of Selected Xanthene Derivatives

| Compound | Target Organisms | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Xanthene Sulfonamides | Gram-positive and Gram-negative bacteria | Inhibition of growth | Competitive inhibition of PABA in folic acid synthesis | mdpi.com |

| Xanthene Carboxamides | Bacteria and Fungi | Broad-spectrum antimicrobial activity | Disruption of cell membrane and biofilm formation | nih.govtandfonline.com |

This table is generated based on findings for xanthene derivatives and not specifically for this compound.

The antioxidant activity of xanthene derivatives is primarily attributed to their ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions. nih.govacs.org The core xanthene structure, particularly when substituted with hydroxyl or other electron-donating groups, can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govacs.org

Theoretical studies on xanthones, which share the tricyclic core with xanthenes, suggest that the Single Electron Transfer (SET) mechanism is a key pathway for their antioxidant action. rsc.org In this process, the xanthone (B1684191) molecule donates an electron to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the ionization potential of the xanthone derivative. rsc.org Deprotonated xanthones, which can be present at physiological pH, are reported to be even more potent antioxidants via the SET mechanism. rsc.org

The antioxidant capacity of various xanthene derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay. uj.edu.pl For instance, a study on xanthene and thioxanthene (B1196266) derivatives coupled with cysteine found that a compound with a tertiary alcohol group (compound 4) exhibited the highest antioxidant activity, with an IC50 value of 15.44 ± 6 nM in the DPPH assay. nih.gov This highlights the significant role of specific functional groups in enhancing the antioxidant potential of the xanthene scaffold.

Table 2: Antioxidant Activity of Selected Xanthene Derivatives

| Derivative Type | Assay | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Cysteine-coupled xanthene (Compound 4) | DPPH | IC50 = 15.44 ± 6 nM | Hydrogen atom donation from the tertiary alcohol group | nih.gov |

| Xanthenedione derivative (5e) | DPPH, Fe(III) reduction | Strong DPPH scavenging (EC50 = 3.79 ± 0.06 µM), higher reduction capacity than BHT | Presence of a catechol unit facilitating radical scavenging | nih.gov |

This table is generated based on findings for xanthene derivatives and not specifically for this compound.

Ion Channel Modulation and Nerve Conduction Blocking Mechanisms (e.g., Na+ ionic currents)

While direct evidence for the modulation of ion channels by this compound is not available in the current literature, the structural motifs present in this compound and its analogues suggest a potential for such activity. The modulation of ion channels, particularly voltage-gated sodium (Na+) channels, is a known mechanism for blocking nerve conduction and is a target for various therapeutic agents. nih.gov

The process of nerve conduction relies on the rapid influx of Na+ ions through voltage-gated channels, leading to the depolarization of the neuronal membrane and the propagation of an action potential. nih.gov Compounds that can block these channels can effectively inhibit nerve signal transmission.

Although not specifically studied for xanthene carboxamides, patents related to ion channel modulators have included a wide range of chemical structures, some of which bear resemblance to the core scaffold of xanthene. google.com These modulators are being investigated for a variety of pathological conditions. google.com

Given the diverse biological activities of xanthene derivatives, it is plausible that they could interact with ion channels. The lipophilic nature of the xanthene core could facilitate its insertion into the cell membrane, bringing the functional groups into proximity with the ion channel proteins. The carboxamide group, with its potential for hydrogen bonding, could also play a role in binding to the channel protein.

However, without specific experimental data, any proposed mechanism for ion channel modulation by this compound remains speculative. Further research, including electrophysiological studies, would be necessary to determine if this compound or its analogues have any significant effect on Na+ or other ion channels and to elucidate the precise mechanism of action.

Advanced Applications in Chemical Biology Research

Development as Fluorescent Probes for Biological Imaging and Tracking

The xanthene core is the foundational structure for a wide range of fluorescent dyes, including fluoresceins and rhodamines, making its derivatives valuable tools for biological imaging. nih.gov The fluorescence of these molecules is often governed by an equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open form. nih.gov This switching mechanism can be ingeniously controlled by external triggers such as pH changes, enzymatic reactions, or chelation, allowing for the design of highly specific probes. nih.gov

Researchers have successfully developed xanthene-based probes for a multitude of bioimaging applications. nih.gov These probes offer several advantages, including:

High Brightness and Photostability: Modifications to the xanthene structure can produce probes with high quantum yields and resistance to photobleaching, enabling long-term imaging. escholarship.orgacs.org

Tunable Wavelengths: Chemical alterations to the xanthene core, such as heteroatom substitution at the 10' position, have led to the development of dyes that absorb and emit in the red and near-infrared (NIR) regions. nih.gov NIR probes are particularly advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. researchgate.netrsc.org

Targeted Imaging: The xanthene scaffold can be functionalized to target specific cellular components. For instance, positively charged xanthene derivatives have been shown to accumulate in mitochondria, allowing for super-resolution imaging of this organelle. acs.org Other modifications have enabled the detection of specific ions, such as Cu2+, within living cells. nih.gov

Sensing Capabilities: The "off-on" fluorescence mechanism of xanthene probes makes them excellent sensors for detecting specific biological molecules or activities. For example, probes have been designed to fluoresce upon interaction with reactive oxygen species (ROS) or in response to changes in viscosity. researchgate.net

The adaptability of the xanthene framework allows for the creation of a diverse toolkit of fluorescent probes, each tailored for specific biological investigations. escholarship.org

| Probe Type | Target/Application | Key Feature | Reference(s) |

| Mitochondrial Probe | Mitochondria | Super-resolution imaging at low concentrations | acs.org |

| NIR Probe | Thiophenol | In vivo imaging with near-infrared emission | rsc.org |

| Ion-selective Probe | Copper ions (Cu2+) | "Off-on" fluorescence upon ion binding | nih.gov |

| ROS/RNS Probe | Superoxide and Peroxynitrite | Sequential activation for detecting multiple biomarkers | researchgate.net |

Design of Photo-activated Carbon Monoxide Releasing Molecules (Photo-CORMs)

Carbon monoxide (CO) is recognized as a gasotransmitter with significant therapeutic potential. Photo-activated carbon monoxide releasing molecules (Photo-CORMs) offer a method for the controlled delivery of CO to biological targets using light as a trigger. rsc.org The xanthene scaffold has been instrumental in the development of the first transition-metal-free Photo-CORMs that can be activated by visible light. researchgate.net

A key example is 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, a fluorescein (B123965) analogue. researchgate.netamazonaws.com This molecule is capable of releasing carbon monoxide upon irradiation with green light (around 500 nm). researchgate.net The process involves the photoinduced extrusion of CO from the carboxylic acid moiety. amazonaws.com

The design of such xanthene-based Photo-CORMs offers several advantages:

Biocompatibility: They are transition-metal-free, avoiding potential toxicity associated with metal-based CORMs.

Controlled Release: The use of visible light allows for precise spatial and temporal control over CO release, minimizing off-target effects. researchgate.net

Water Solubility: These molecules can be designed to be water-soluble, which is crucial for biological applications. researchgate.net

The development of xanthene-based Photo-CORMs represents a significant advancement in the field, providing a safer and more controllable means of harnessing the therapeutic effects of carbon monoxide. rsc.orgresearchgate.net

| Photo-CORM | Activation Wavelength | Key Feature | Reference(s) |

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid | ~500 nm (Green light) | Transition-metal-free, water-soluble | researchgate.netamazonaws.com |

Use in Receptor Physiology Studies (e.g., mGluR1 receptor)

The rigid, tricyclic structure of the xanthene nucleus serves as a valuable scaffold for designing ligands that can interact with various biological receptors. While direct studies of N-hydroxy-9H-xanthene-9-carboxamide with the mGluR1 receptor are not extensively documented, the broader class of xanthene and carboxamide derivatives has been explored in receptor physiology. nih.gov For instance, tricyclic xanthine (B1682287) derivatives, which share structural similarities, have been investigated for their affinity to adenosine (B11128) receptors. nih.gov

The metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a significant therapeutic target for neurological and psychiatric disorders. nih.gov The development of positive allosteric modulators (PAMs) for mGluR1 is an active area of research. nih.gov The general principle involves designing molecules that can bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, glutamate. The defined three-dimensional structure of the xanthene core can be systematically modified to optimize interactions with the binding pockets of such receptors. The carboxamide group, in particular, can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and specificity of the ligand. researchgate.net

The design of receptor-targeted compounds often involves creating libraries of derivatives to explore the structure-activity relationship. The xanthene scaffold provides a robust starting point for such synthetic efforts. mdpi.com

| Compound Class | Receptor Target | Application | Reference(s) |

| Tricyclic Xanthine Derivatives | Adenosine Receptors | Potential as receptor antagonists | nih.gov |

| Carboxamide Derivatives | Aryl Hydrocarbon Receptor (AHR) | Potential therapeutics for atopic dermatitis | nih.gov |

| mGluR1 PAMs | mGluR1 Receptor | Potential treatment for schizophrenia | nih.gov |

Application in High-Throughput Screening Assays for Biological Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify potential therapeutic agents. nih.gov The unique photophysical properties of xanthene derivatives make them highly suitable for the development of HTS assays.

The ability of xanthene-based fluorescent probes to switch from a non-fluorescent to a fluorescent state upon interaction with a specific biological target is particularly useful in HTS. nih.gov This "off-on" mechanism can be used to design assays that generate a clear, positive signal in the presence of a desired molecular interaction or enzymatic activity. For example, an assay could be designed where a xanthene probe is initially in its non-fluorescent spirocyclic form. The action of a specific enzyme on a substrate linked to the probe could trigger the opening of the spirolactone ring, leading to a measurable increase in fluorescence.

This approach allows for the rapid screening of thousands of compounds to identify inhibitors or activators of the target enzyme. The high sensitivity of fluorescence detection methods is well-suited to the miniaturized formats (e.g., 96- or 384-well plates) used in HTS. nih.gov The versatility of xanthene chemistry allows for the creation of a wide array of such probes, tailored to different biological targets and screening campaigns. escholarship.org

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues based on SAR

The foundation of modern drug discovery lies in the iterative process of rational design, guided by structure-activity relationships (SAR). For N-hydroxy-9H-xanthene-9-carboxamide, the exploration of its SAR is a critical first step. The xanthene scaffold itself offers multiple positions for substitution, and the presence of different substituents at the 9-position is known to strongly influence physical, chemical, and biological properties. nih.gov

Future research will likely focus on the systematic modification of the xanthene ring system. The synthesis of a library of analogues with substituents at various positions of the aromatic rings could reveal key insights into the structural requirements for desired biological activities. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

Furthermore, the carboxamide linkage and the terminal hydroxylamine (B1172632) group are ripe for modification. The synthesis of various amide derivatives, a common strategy in medicinal chemistry, could be explored by reacting 9H-xanthene-9-carboxylic acid with a range of amines. researchgate.nettandfonline.com The resulting secondary or tertiary amides could exhibit altered pharmacokinetic properties and target affinities. The hydroxamic acid moiety, a known zinc-binding group, is a crucial component of many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. nih.gov Fine-tuning the geometry and electronic environment of this group could lead to enhanced potency and selectivity.

A hypothetical SAR study could involve the synthesis and evaluation of compounds as outlined in the table below.

| Compound | Modification from this compound | Hypothesized Impact on Activity |

| Analogue 1 | Methylation of the hydroxylamine | Altered zinc-binding and potential loss of HDAC inhibitory activity |

| Analogue 2 | Introduction of a nitro group at position 2 of the xanthene ring | Increased electron-withdrawing character, potentially modulating target interaction |

| Analogue 3 | Replacement of the N-hydroxy group with an N-methoxy group | Altered hydrogen bonding capacity and pharmacokinetic profile |

| Analogue 4 | Substitution of the xanthene oxygen with sulfur | Modified ring geometry and electronic distribution, potentially leading to novel activities |

Integration with Advanced Biological Techniques (e.g., Omics approaches)

To fully understand the biological effects of this compound and its future analogues, the integration of advanced biological techniques is indispensable. "Omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to a compound, moving beyond a single target to a systems-level understanding.

Future studies should employ these techniques to elucidate the mechanism of action. For example, treating cancer cell lines with this compound followed by proteomic analysis could identify changes in protein expression levels, revealing pathways affected by the compound. Similarly, metabolomic profiling could uncover alterations in cellular metabolism, a hallmark of many diseases. Given that hydroxamic acids are known to influence cellular metabolism, particularly glycolysis, this would be a fruitful area of investigation. nih.gov

The use of these techniques would be particularly powerful in the context of identifying biomarkers for compound activity. For instance, if a specific set of proteins is consistently upregulated or downregulated upon treatment, these could serve as biomarkers to monitor the compound's efficacy in preclinical models.

Exploration of Novel Mechanistic Pathways and Target Identification

A key challenge and opportunity in the study of this compound is the identification of its specific molecular targets. The hydroxamic acid group strongly suggests that it may function as an inhibitor of metalloenzymes. eurekaselect.com Histone deacetylases (HDACs) are a prominent class of such enzymes, and their inhibition is a validated strategy in cancer therapy. nih.gov Therefore, a primary avenue of investigation will be to assess the inhibitory activity of this compound against a panel of HDAC isoforms.

Beyond HDACs, other metalloenzymes could also be potential targets. A recent patent highlighted a hydroxamic acid-containing compound as an inhibitor of acid sphingomyelinase (ASM), with significant anti-depressant and anti-atherosclerosis activities. google.com This opens up an exciting and novel mechanistic pathway to be explored for this compound.

Furthermore, the xanthene scaffold is known to be a part of molecules targeting a variety of receptors. For example, derivatives of 9H-xanthene-9-carboxylic acid have been developed as potent and orally available enhancers of the mGlu1 receptor. nih.gov This suggests that this compound or its analogues could have applications in neuroscience. Some xanthene derivatives have also been investigated as activators of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. researchgate.net

Future research should therefore employ a multi-pronged approach to target identification, including affinity chromatography, activity-based protein profiling, and computational target prediction.

Development of Advanced Spectroscopic Probes and Tools

The inherent fluorescence of the xanthene core makes it an attractive scaffold for the development of spectroscopic probes. nih.govgoums.ac.ir Xanthene-based fluorescent probes are powerful tools for bioimaging, allowing for the visualization of biological processes in real-time. rsc.orgnih.gov

A promising future direction is the development of this compound derivatives as fluorescent probes for specific biological targets or analytes. For example, by attaching a recognition moiety for a particular enzyme or ion, it may be possible to design a probe that exhibits a change in its fluorescence properties upon binding. The hydroxamic acid group itself could be exploited as a recognition element for metal ions.

The development of near-infrared (NIR) fluorescent probes based on the xanthene structure is particularly appealing due to the reduced background autofluorescence and deeper tissue penetration of NIR light. nih.gov Modifying the xanthene core of this compound to shift its emission into the NIR region could lead to powerful tools for in vivo imaging.

Computational Predictions for Novel Activity and Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions. mdpi.com For this compound, computational methods can play a crucial role in guiding its future development.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into its stability and potential reaction mechanisms. goums.ac.ir Molecular docking studies can be used to predict the binding mode of this compound and its analogues to the active sites of potential protein targets, such as HDACs or ASM. nih.gov These predictions can help to prioritize the synthesis of the most promising analogues.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogues to build models that correlate chemical structure with biological activity. These models can then be used to predict the activity of virtual compounds, further streamlining the drug discovery process.

The table below summarizes potential computational approaches and their expected outcomes.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and conformational analysis | Understanding of molecular stability, reactivity, and preferred conformations |

| Molecular Docking | Prediction of binding modes in the active sites of target proteins (e.g., HDACs, ASM) | Identification of key intermolecular interactions and prioritization of analogues for synthesis |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models correlating structural features with biological activity | Predictive models for the activity of novel, unsynthesized analogues |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its complex with a target protein | Insight into the stability of the protein-ligand complex and the role of solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.